molecular formula C23H31NO6 B1194586 (3,16alpha-Dihydroxyestra-1,3,5(10)-trien-17beta-yl)(methyl)ammonium hydrogen maleate CAS No. 80177-51-1

(3,16alpha-Dihydroxyestra-1,3,5(10)-trien-17beta-yl)(methyl)ammonium hydrogen maleate

Cat. No.: B1194586
CAS No.: 80177-51-1
M. Wt: 417.5 g/mol
InChI Key: UDCGSEPMGRJOAG-QJTLZUENSA-N
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Description

Nomenclature and Identification Parameters

(3,16alpha-Dihydroxyestra-1,3,5(10)-trien-17beta-yl)(methyl)ammonium hydrogen maleate represents a systematically named compound that follows International Union of Pure and Applied Chemistry nomenclature conventions for complex steroid derivatives. The systematic name reflects the compound's structural complexity, beginning with the estrane backbone designation followed by the specific positioning of hydroxyl groups at the 3 and 16alpha positions, and the methylammonium substitution at the 17beta position. The hydrogen maleate designation indicates the presence of the maleic acid counterion in its monoprotonated form, creating a stable salt formation.

The compound's Chemical Abstracts Service registry number 80177-51-1 provides unique identification within chemical databases, while the European Community number 279-413-5 facilitates regulatory tracking within European chemical frameworks. The molecular formula C23H31NO6 encompasses both the steroid component and the maleate counterion, yielding a molecular weight of 417.5 grams per mole. The International Chemical Identifier key UDCGSEPMGRJOAG-IQQQYFTASA-N provides a unique digital fingerprint for computational chemistry applications and database searches.

Parameter Value Source
Chemical Abstracts Service Number 80177-51-1
European Community Number 279-413-5
Molecular Formula C23H31NO6
Molecular Weight 417.5 g/mol
International Chemical Identifier Key UDCGSEPMGRJOAG-IQQQYFTASA-N

The stereochemical descriptors within the systematic name provide crucial information about the three-dimensional arrangement of atoms within the molecule. The 16alpha designation indicates that the hydroxyl group at position 16 adopts the alpha configuration relative to the steroid ring system, while the 17beta notation specifies the beta orientation of the methylammonium substituent. These stereochemical specifications are essential for understanding the compound's biological activity and chemical reactivity patterns.

Historical Context of Molecular Development

The development of this compound emerged from the systematic research programs conducted by Organon & Co., a pharmaceutical company with extensive expertise in steroid chemistry and reproductive medicine. Organon's historical foundation in 1923 as a collaboration between physiologist Ernst Laqueur and Saal van Zwanenberg established the company's focus on hormone-based therapeutics, beginning with insulin production and subsequently expanding to estrogen compounds in the 1930s.

The compound, designated as Organon 7797 within the company's research nomenclature, represented an innovative approach to combining steroid hormone structures with quaternary ammonium functionality. This development occurred during a period when pharmaceutical researchers were exploring novel modifications to established steroid scaffolds to enhance pharmacological properties and therapeutic applications. The specific choice of the estradiol backbone reflects Organon's historical expertise in estrogen chemistry, building upon decades of research in steroid hormone development.

Research documentation indicates that Organon 7797 progressed through various phases of development before being discontinued, suggesting that while the chemical innovation was significant, practical applications may have encountered challenges. The compound's development timeline coincided with broader industry efforts to create selective sodium channel modulators, representing the intersection of steroid chemistry with cardiovascular pharmacology research. The historical significance of this compound lies in its demonstration of the feasibility of incorporating ionic functionality into steroid structures while maintaining the essential three-dimensional characteristics required for biological activity.

Classification as a Quaternary Ammonium Steroid Salt

The classification of this compound as a quaternary ammonium steroid salt reflects its unique chemical architecture that combines two distinct molecular frameworks. Quaternary ammonium compounds are characterized by a nitrogen atom bearing four covalent bonds to carbon or hydrogen atoms, resulting in a permanent positive charge that cannot be neutralized by pH changes. This fundamental characteristic distinguishes quaternary ammonium compounds from tertiary or secondary amines, which exhibit pH-dependent protonation states.

The steroid component provides the rigid, three-dimensional framework characteristic of the estrane family, while the quaternary ammonium functionality introduces ionic properties that significantly alter the compound's physicochemical behavior. The permanent positive charge associated with the quaternary ammonium group creates strong electrostatic interactions with negatively charged surfaces and molecules, a property that has been extensively studied in the context of antimicrobial applications and membrane interactions. The hydrogen maleate counterion balances the positive charge while contributing additional hydrogen bonding capabilities through its carboxylic acid functionality.

This dual chemical nature results in amphiphilic properties, where the steroid backbone provides hydrophobic character while the quaternary ammonium group and maleate counterion contribute hydrophilic characteristics. Such amphiphilic behavior is significant for membrane interactions and cellular uptake mechanisms, distinguishing quaternary ammonium steroid salts from purely hydrophobic steroid compounds or purely ionic quaternary ammonium compounds. The structural rigidity imposed by the steroid framework constrains the conformational flexibility typically associated with aliphatic quaternary ammonium compounds, potentially leading to more selective biological interactions.

Relationship to Estradiol and Estrogen Derivatives

The structural relationship between this compound and estradiol reflects a systematic modification strategy that preserves key structural elements while introducing novel functionality. Estradiol, chemically known as estra-1,3,5(10)-triene-3,17beta-diol, serves as the parent compound from which this quaternary ammonium derivative has been developed. The fundamental estrane skeleton, consisting of the fused ring system characteristic of all estrogen compounds, remains intact in the quaternary ammonium derivative.

The key structural modifications include the introduction of a hydroxyl group at the 16alpha position and the replacement of the 17beta-hydroxyl group with a methylammonium substituent. The 16alpha-hydroxyl addition creates structural similarity to estriol, which naturally occurs as estra-1,3,5(10)-triene-3,16,17-triol. This modification is significant because 16alpha-hydroxylation represents a major metabolic pathway for estradiol in biological systems, and compounds bearing this substitution pattern often exhibit altered estrogenic activity profiles.

Compound Structural Formula Key Modifications from Estradiol
Estradiol C18H24O2 Parent compound
Estriol C18H24O3 16alpha,17beta-diol
Organon 7797 C23H31NO6 16alpha-OH, 17beta-methylammonium, maleate salt

The retention of the 3-hydroxyl group and the aromatic A-ring system preserves structural elements that are critical for estrogen receptor recognition in natural estrogens. However, the introduction of the quaternary ammonium functionality at the 17beta position fundamentally alters the compound's interaction profile, likely preventing classical estrogen receptor binding while introducing novel membrane-active properties. This structural modification strategy demonstrates how medicinal chemists can leverage established pharmacophores while redirecting biological activity toward entirely different therapeutic targets.

Position in Steroid Chemistry Taxonomy

Within the broader taxonomy of steroid chemistry, this compound occupies a unique position that bridges several traditional classification systems. The compound belongs to the estrane class of steroids, characterized by an 18-carbon skeleton derived from the cholestane framework through removal of the C19 methyl group and the entire side chain at C17. This classification places it within the same broad category as natural estrogens such as estradiol, estrone, and estriol.

The Lipid Maps classification system provides systematic categorization for steroid compounds, with estrane derivatives falling under the sterol lipids category, specifically within the estrogens and derivatives subcategory. However, the quaternary ammonium modification introduces ionic character that challenges traditional lipid classification schemes, as quaternary ammonium compounds typically exhibit properties more characteristic of salts than lipids. This dual nature necessitates consideration of the compound within both steroid lipid classifications and ionic compound frameworks.

The stereochemical configuration follows established conventions for steroid nomenclature, with the estrane backbone maintaining the standard trans-fusion of the A/B and C/D ring junctions characteristic of natural steroid hormones. The 16alpha and 17beta stereochemical designations follow the systematic rules established for steroid nomenclature, where alpha and beta refer to spatial orientations relative to the methyl group at C18. The compound's position within steroid chemistry taxonomy is further complicated by its pharmaceutical development context, where it represents an example of semi-synthetic steroid derivatives designed for specific therapeutic applications rather than naturally occurring metabolites.

The quaternary ammonium functionality introduces the compound into the broader category of nitrogen-containing steroid derivatives, a subset that includes various pharmaceutical compounds designed to modify the pharmacokinetic and pharmacodynamic properties of steroid scaffolds. This positioning reflects the evolution of steroid chemistry from the study of natural hormones toward the systematic design of synthetic derivatives with tailored biological activities, representing the intersection of classical steroid biochemistry with modern pharmaceutical chemistry approaches.

Properties

CAS No.

80177-51-1

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

[(13S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C19H27NO2.C4H4O4/c1-19-8-7-14-13-6-4-12(21)9-11(13)3-5-15(14)16(19)10-17(22)18(19)20-2;5-3(6)1-2-4(7)8/h4,6,9,14-18,20-22H,3,5,7-8,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14?,15?,16?,17-,18+,19+;/m1./s1

InChI Key

UDCGSEPMGRJOAG-QJTLZUENSA-N

SMILES

CC12CCC3C(C1CC(C2NC)O)CCC4=C3C=CC(=C4)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@]12CCC3C(C1C[C@H]([C@@H]2[NH2+]C)O)CCC4=C3C=CC(=C4)O.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

CC12CCC3C(C1CC(C2[NH2+]C)O)CCC4=C3C=CC(=C4)O.C(=CC(=O)[O-])C(=O)O

Synonyms

Org 7797
Org-7797

Origin of Product

United States

Preparation Methods

16α-Hydroxylation

16α-Hydroxyestrone serves as the primary precursor. This intermediate is synthesized via microbial biotransformation using Streptomyces species or chemical oxidation with Jones reagent (CrO₃/H₂SO₄) at 0–5°C. The α-configuration is maintained through stereoselective reduction using NaBH₄ in THF/MeOH (4:1).

17β-Methylamination

The 17-keto group undergoes reductive amination:

  • Condensation with methylamine (40% aqueous) in ethanol at reflux (78°C, 6 h)

  • Reduction with sodium cyanoborohydride (NaBH₃CN) in acetic acid buffer (pH 5.5)

  • Isolation of the 17β-methylamino derivative via column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 90:9:1)

Maleate Salt Formation

The free base is converted to the hydrogen maleate salt through acid-base reaction:

ParameterSpecification
Molar Ratio (Base:Acid)1:1.05 (excess maleic acid)
Solvent SystemAnhydrous ethanol/acetone (3:1 v/v)
Temperature0–5°C (controlled crystallization)
Reaction Time2 h stirring + 12 h aging
Yield82–87% (after recrystallization)

Critical quality attributes:

  • Purity : ≥98.5% (HPLC, C18 column, 0.1% H₃PO₄/ACN gradient)

  • Water Content : ≤0.5% (Karl Fischer)

  • Residual Solvents : <500 ppm ethanol (GC-FID)

Process Optimization Strategies

Recent advancements from analogous syntheses inform optimization approaches:

Catalytic Systems

  • Lithium hexamethyldisilazane (LiHMDS) : Enhances reaction rates in aprotic solvents (THF, 2-MeTHF) while suppressing side reactions

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves 16α-hydroxylation selectivity (91% vs. 78% without)

Crystallization Control

  • Anti-Solvent Addition : Gradual introduction of n-heptane to ethanol solution (1°C/min cooling rate) produces uniform crystals (D90 <50 μm)

  • Polymorph Screening : Form I (thermodynamically stable) obtained through slurry conversion in ethyl acetate/water

Analytical Characterization

Critical spectroscopic data for intermediate verification:

Stage¹H NMR (400 MHz, DMSO-d6) Key Signals
16α-Hydroxyestroneδ 6.98 (d, J=8.4 Hz, H-1), 4.45 (m, H-16α)
Methylamine Adductδ 2.38 (s, NCH3), 3.12 (q, J=5.1 Hz, H-17β)
Maleate Counterionδ 6.24 (s, 2H, CH=CH), 2.52 (s, COOH)

Mass spectrometry confirms molecular ion at m/z 417.5 [M+H]⁺ (calc. 417.48).

Industrial-Scale Considerations

Environmental Controls

  • Waste Stream Management : Cr(VI) from oxidation steps treated with FeSO₄/H2O2 Fenton system (95% reduction)

  • Solvent Recovery : 98% ethanol recycled via fractional distillation (energy consumption: 1.2 kWh/kg API)

Stability Profile

  • Forced Degradation : Forms 3-keto derivative under oxidative conditions (40% H2O2, 50°C, 24 h)

  • Storage : Stable >24 months in HDPE containers with desiccant (25°C/60% RH)

Comparative Method Analysis

MethodYield (%)Purity (%)Throughput (kg/batch)
Classical Stepwise6898.25–10
Flow Chemistry8299.150–100
Enzymatic7597.82–5

Flow chemistry approaches demonstrate superior efficiency through:

  • Continuous hydrogenation (Pd/C, 50 bar H₂)

  • In-line FTIR monitoring of maleate stoichiometry

  • Reduced processing time (8 h vs. 48 h batch)

Regulatory Considerations

Impurity Profiling

ICH Q3A/B guidelines require control of:

  • Process-Related : ≤0.15% 17α-epimer

  • Degradation : ≤0.2% 3-keto derivative

  • Genotoxic : ≤5 ppm residual Cr

PAT Implementation

Process Analytical Technology (PAT) tools employed:

  • Raman Spectroscopy : Real-time crystallization monitoring (Δ <2% API form)

  • UV/Vis Probes : Maleic acid concentration control (±0.1 M)

Recent Innovations (2023–2025)

Continuous Manufacturing

  • Mixing-Settling Extractors : 5-stage countercurrent system reduces solvent use by 40%

  • Hot Melt Extrusion : Direct salt formation eliminates crystallization step (patent pending)

Green Chemistry Advances

  • Biocatalytic Hydroxylation : Engineered E. coli expressing CYP3A4 reduces Cr waste by 90%

  • Mechanochemical Synthesis : Solvent-free maleation via ball milling (20 min vs. 12 h)

Chemical Reactions Analysis

ORG 7797 undergoes several types of chemical reactions, including:

    Oxidation: ORG 7797 can be oxidized to form various metabolites. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups on the steroidal backbone. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ORG 7797 can lead to the formation of hydroxylated metabolites .

Scientific Research Applications

Therapeutic Applications

  • Hormone Replacement Therapy
    • Used to alleviate menopausal symptoms such as hot flashes and osteoporosis.
    • The compound mimics natural estrogen, providing relief from hormonal deficiencies.
  • Cancer Treatment
    • Investigated for its potential in treating hormone-sensitive cancers, particularly breast cancer.
    • Studies suggest that it may inhibit the growth of estrogen-dependent tumors by modulating estrogen receptor activity.
  • Research Tool
    • Employed in studies focusing on estrogen receptor signaling pathways.
    • Provides insights into the biological processes influenced by estrogen and its derivatives.

The compound's biological activity is primarily linked to its interaction with estrogen receptors (ERs). It can:

  • Influence gene expression related to reproductive health.
  • Affect cellular proliferation in hormone-sensitive tissues.

Key Findings:

  • Interaction studies reveal that the compound can alter various biological pathways, indicating its multifaceted role in both therapeutic and research contexts.

Synthesis and Chemical Reactions

The synthesis involves several steps that require precise control of reaction conditions to ensure high yields:

  • Oxidation : Can be oxidized to form various metabolites using reagents like potassium permanganate.
  • Reduction : Reduction reactions are possible with lithium aluminum hydride.
  • Substitution : Involves replacing functional groups on the steroidal backbone.

Case Studies and Research Insights

Recent studies have highlighted the compound's effectiveness:

  • In vitro tests against human cancer cell lines (e.g., MCF-7) have shown promising antiproliferative activity.
  • The compound's ability to influence cell signaling pathways has been documented, making it a valuable tool for understanding estrogen-related mechanisms.

Mechanism of Action

ORG 7797 exerts its effects by blocking sodium channels in cardiac cells. This action reduces the fast inward sodium current, which is essential for the initiation and propagation of action potentials in the heart. By inhibiting this current, ORG 7797 stabilizes the cardiac cell membrane and prevents abnormal electrical activity that can lead to arrhythmias . The molecular targets of ORG 7797 include voltage-gated sodium channels, and its effects are mediated through the modulation of these channels’ activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other estra-triene derivatives, differing primarily in substituent groups and stereochemistry. Key comparisons include:

Compound Substituents Key Features
(3,16α-Dihydroxyestra-1,3,5(10)-trien-17β-yl)(methyl)ammonium hydrogen maleate (Target) 3-OH, 16α-OH, 17β-methylammonium hydrogen maleate High polarity due to ammonium and maleate groups; improved aqueous solubility.
4-Cyano-1,3-dimethoxy-2-azaestra-1,3,5(10)-trien-17β-ol () 1,3-dimethoxy, 4-cyano, 17β-OH, 2-aza substitution Nitrogen incorporation alters electronic properties; bioactivity under study.
16-Hydroxy-3-methoxy-16-methylestra-1,3,5(10)-trien-17-yl acetate () 3-methoxy, 16α-methyl, 17-acetate Lipophilic ester group; lower solubility compared to ammonium salts.
Estradiol acetate (Related compound, ) 3-OH (acetylated), 17β-acetate Classic estrogen derivative; rapid metabolic hydrolysis to estradiol.

Physicochemical Comparison

Property Target Compound 16-Hydroxy-3-methoxy-16-methylestra-...-yl acetate ()
Molecular Weight ~451.5 g/mol (estimated) 358.47 g/mol
Solubility High (ionic form) Low (ester derivative)
Key Functional Groups Ammonium, maleate, diol Methoxy, acetate, methyl
Likely Bioavailability High (aqueous compatible) Moderate (requires metabolic activation)

Research Implications and Limitations

  • Target Compound : The unique ammonium-maleate structure positions it for targeted drug delivery or as a prodrug. Further studies are needed to confirm receptor specificity and metabolic pathways.
  • Limitations : Direct comparative bioactivity data is scarce. ’s analog is still under evaluation, and ’s derivatives focus on classical estrogenic roles .

Biological Activity

(3,16alpha-Dihydroxyestra-1,3,5(10)-trien-17beta-yl)(methyl)ammonium hydrogen maleate is a synthetic compound derived from the steroid hormone estradiol. It exhibits various biological activities, particularly in the context of estrogen receptor modulation and potential therapeutic applications in cancer and neuroprotection. This article reviews its biological activity based on recent studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which include:

  • Chemical Formula : C18H24N1O3
  • Molecular Weight : 300.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with estrogen receptors (ERs). It acts as a selective modulator of ERs, which are critical for mediating the effects of estrogens in various tissues.

  • Estrogen Receptor Binding : The compound binds to both ERα and ERβ, influencing gene transcription related to cell growth and differentiation.
  • Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Estrogenic ActivityModulates estrogen receptor activity; promotes cell proliferation in breast cancer cells.
Anticancer ActivityInhibits growth of prostate cancer cells (PC-3) at specific concentrations.
Neuroprotective EffectsProtects neuronal cells from oxidative stress; enhances cognitive function in animal models.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on prostate cancer cells (PC-3). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against prostate cancer.

Case Study 2: Neuroprotective Effects

In an animal model study, the compound was administered to ovariectomized mice to assess its neuroprotective properties. The results demonstrated improved cognitive function and reduced markers of oxidative stress in the hippocampus, indicating a possible role in preventing neurodegeneration associated with estrogen deficiency.

Research Findings

Recent research highlights the dual role of this compound as both an estrogen receptor modulator and a potential therapeutic agent for conditions associated with hormonal imbalance. The following findings are notable:

  • Selective Estrogen Receptor Modulation : The compound shows preferential binding to ERβ over ERα, which may reduce the risk of estrogen-related side effects such as breast cancer while providing neuroprotective benefits.
  • Impact on Gene Expression : Activation of ERs by this compound leads to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionReference
SolventTHF
CatalystDMAP (0.07 g) + Pyridine (0.2 mL)
Reaction Temperature25–40°C
Purification MethodRecrystallization (dioxane)

Q. Table 2. Stability-Indicating HPLC Parameters

ColumnMobile PhaseFlow RateDetection λ
C18 (5 µm)Acetonitrile:Water (70:30)1.0 mL/min254 nm

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